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Benzene, 1-ethyl-3-(1-nitroethyl)-

Cat. No.: B14254051
CAS No.: 397874-74-7
M. Wt: 179.22 g/mol
InChI Key: DZZYEMJEBLYGRR-UHFFFAOYSA-N
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Description

Contextual Significance of Nitroethylated Aromatic Systems in Advanced Chemical Synthesis

Nitroethylated aromatic systems are of considerable importance in advanced chemical synthesis due to the versatile reactivity of the nitro group. frontiersin.org This functional group is a powerful tool for chemists, serving as a precursor to a wide array of other functionalities, most notably amines through reduction. The nitro group's strong electron-withdrawing nature also activates the molecule for various transformations. researchgate.net

The presence of a nitroethyl group on a benzene (B151609) ring opens up several synthetic avenues:

Carbon-Carbon Bond Formation: The α-carbon to the nitro group is acidic and can be deprotonated to form a nitronate anion. This nucleophile can then participate in classic carbon-carbon bond-forming reactions, such as the Henry (or nitroaldol) reaction, which couples the nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is fundamental for building molecular complexity, allowing for the construction of β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org

Precursors to Bioactive Molecules: The products of these reactions can be further transformed. For instance, the reduction of the nitro group yields β-amino alcohols, a structural motif found in many biologically active compounds and pharmaceuticals. wikipedia.orgnih.gov The ability to perform these transformations asymmetrically, yielding specific stereoisomers, has become a major focus, driven by the demand for enantiomerically pure drugs. frontiersin.orguwindsor.ca

Versatile Intermediates: The nitro group itself can be converted into other functional groups like oximes, nitriles, or even ketones through reactions like the Nef reaction. frontiersin.orgyoutube.com This chemical plasticity makes nitro-containing compounds "ideal intermediates in organic synthesis," a statement made decades ago that continues to be validated by modern research. frontiersin.org

The study of nitroethylated aromatics like "Benzene, 1-ethyl-3-(1-nitroethyl)-" is therefore not just an academic exercise but is tied to the development of efficient and novel routes to complex and valuable molecules. frontiersin.orgrsc.org

Broad Chemical Classifications and Relevance to "Benzene, 1-ethyl-3-(1-nitroethyl)-"

"Benzene, 1-ethyl-3-(1-nitroethyl)-" can be classified under several broad categories, each informing its chemical properties and reactivity.

Aromatic Hydrocarbon: The core of the molecule is a benzene ring, classifying it as an aromatic compound. This imparts significant thermodynamic stability and dictates its participation in reactions that preserve the aromatic system, such as electrophilic aromatic substitution. youtube.com The ethyl group is an alkyl substituent on this ring.

Nitroalkane: The "(1-nitroethyl)-" group classifies the molecule as a nitroalkane derivative. This is the most synthetically significant feature. The properties of nitroalkanes, particularly the acidity of the α-proton and the ability of the nitro group to be reduced or transformed, are central to the utility of this compound class. frontiersin.orgfrontiersin.org

The combination of these classifications within a single molecule creates a bifunctional system. The aromatic ring directs the spatial arrangement of substituents, while the nitroethyl group provides a locus for a rich variety of chemical transformations. The relative positions of the ethyl and nitroethyl groups (meta, or 1,3-substitution) influence the electronic properties of the ring and can affect the reactivity of both the ring and the side chains.

Below is a table summarizing the key properties of the parent structure, 1-ethyl-3-nitrobenzene (B1616244), which is a precursor to the target compound.

PropertyValueSource(s)
IUPAC Name 1-ethyl-3-nitrobenzene nih.govnist.gov
Molecular Formula C₈H₉NO₂ nih.govnist.gov
Molecular Weight 151.16 g/mol nih.govnist.gov
CAS Number 7369-50-8 nih.govnist.gov

This data pertains to the related precursor compound, 1-ethyl-3-nitrobenzene, as specific experimental data for Benzene, 1-ethyl-3-(1-nitroethyl)- is not widely available.

Current Research Frontiers and Identified Knowledge Gaps Pertaining to "Benzene, 1-ethyl-3-(1-nitroethyl)-"

While the general chemistry of nitroaromatic compounds and the Henry reaction are well-established, the specific molecule "Benzene, 1-ethyl-3-(1-nitroethyl)-" occupies a space where general principles meet a lack of specific, published data. This highlights several research frontiers and knowledge gaps.

Research Frontiers:

Asymmetric Synthesis: A major frontier in this area is the development of highly stereoselective syntheses. For a molecule like "Benzene, 1-ethyl-3-(1-nitroethyl)-," which has a stereocenter at the carbon bearing the nitro group, controlling the stereochemistry during its synthesis (e.g., via an asymmetric Henry reaction) is a significant challenge. researchgate.netuwindsor.ca Research is active in designing new chiral catalysts (often based on metals like copper or zinc, or purely organic catalysts) that can produce such compounds with high enantiomeric excess. organic-chemistry.orguwindsor.ca

Catalyst Development: The efficiency of reactions involving nitroethylated benzenes is highly dependent on the catalyst used. Research focuses on creating more active, selective, and reusable catalysts for transformations like the Henry reaction and subsequent reductions. researchgate.netorganic-chemistry.org

Novel Transformations: Chemists continue to explore new reactions and applications for nitro compounds. This includes their use in radical reactions and as building blocks for complex heterocyclic systems. rsc.orgnih.gov The application of these newer methods to substrates like "Benzene, 1-ethyl-3-(1-nitroethyl)-" remains an open area of investigation.

Identified Knowledge Gaps:

Specific Experimental Data: There is a significant lack of published experimental data for "Benzene, 1-ethyl-3-(1-nitroethyl)-." While its properties can be inferred from related structures like (1-nitroethyl)benzene biosynth.comnih.gov and 1-ethyl-3-nitrobenzene, nih.govnist.gov detailed spectroscopic characterization (NMR, IR, Mass Spec), physical properties (melting point, boiling point), and specific reaction kinetics are not readily available in public databases or literature.

Synthetic Accessibility: While a synthetic route can be proposed—for example, via a Henry reaction between 3-ethylbenzaldehyde (B1676439) and nitroethane—the optimal conditions, yield, and purification for this specific compound are not documented. The synthesis of the precursor, 1-ethyl-3-nitrobenzene, involves a multi-step process from benzene, as direct Friedel-Crafts alkylation on nitrobenzene (B124822) is ineffective. chegg.comchegg.com

Diastereoselectivity in Analogs: For related reactions that create multiple stereocenters, controlling the diastereoselectivity is a major challenge. nih.gov For substituted nitroethyl benzenes, understanding how different aromatic substituents influence the stereochemical outcome of reactions is an area requiring more systematic study.

In essence, while the broader family of nitroethylated aromatics is a fertile ground for chemical synthesis, the specific compound "Benzene, 1-ethyl-3-(1-nitroethyl)-" represents a particular target for which foundational research and characterization are still needed. Future work would likely involve its targeted synthesis, full characterization, and exploration of its reactivity in both established and novel chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B14254051 Benzene, 1-ethyl-3-(1-nitroethyl)- CAS No. 397874-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

397874-74-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-ethyl-3-(1-nitroethyl)benzene

InChI

InChI=1S/C10H13NO2/c1-3-9-5-4-6-10(7-9)8(2)11(12)13/h4-8H,3H2,1-2H3

InChI Key

DZZYEMJEBLYGRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Benzene, 1 Ethyl 3 1 Nitroethyl

Historical Evolution of Synthetic Approaches to Nitroethylated Aromatic Compounds

The synthesis of nitroethylated aromatic compounds is built upon a foundation of several key name reactions in organic chemistry. The introduction of a nitro group onto an aromatic ring is classically achieved through electrophilic aromatic substitution, a reaction class extensively studied since the 19th century. The use of a mixture of concentrated nitric acid and sulfuric acid allows for the nitration of various benzene (B151609) derivatives. youtube.commasterorganicchemistry.com

The formation of the 1-nitroethyl side chain, on the other hand, has its roots in the Henry reaction, or nitro-aldol reaction, discovered by the Belgian chemist Louis Henry in 1895. organic-chemistry.orgredalyc.org This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, providing access to β-nitro alcohols. organic-chemistry.org These intermediates can then be further manipulated, for instance, through dehydration to yield a nitroalkene or reduction of the hydroxyl group to afford the final nitroalkyl substituent.

Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, represent the cornerstone of C-C bond formation on aromatic rings, enabling the introduction of alkyl and acyl groups. libretexts.orgyoutube.com Friedel-Crafts acylation, in particular, is a reliable method for introducing a keto-group, which can then serve as a handle for further functionalization, such as the aforementioned Henry reaction. The industrial synthesis of ethylbenzene (B125841), for example, often employs variations of Friedel-Crafts alkylation. libretexts.org

The historical progression, therefore, has provided a toolbox of reliable reactions—nitration, Friedel-Crafts acylation/alkylation, and the Henry reaction—that can be strategically combined to construct complex molecules like "Benzene, 1-ethyl-3-(1-nitroethyl)-".

Retrosynthetic Analysis and Established Synthetic Routes to "Benzene, 1-ethyl-3-(1-nitroethyl)-"

A retrosynthetic analysis of the target molecule suggests several potential synthetic pathways. The most logical disconnection is at the C-C bond between the aromatic ring and the nitroethyl side chain, or within the side chain itself.

Retrosynthetic Pathway A: Henry Reaction Approach

This pathway involves disconnecting the bond formed during a Henry reaction. This leads back to a ketone precursor, 3-ethylacetophenone (B146817), and nitroethane.

Forward Synthesis:

Friedel-Crafts Acylation: The synthesis would commence with ethylbenzene. A Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acetyl group. The ethyl group is an ortho-, para-director, so this reaction would yield a mixture of isomers, with the para-isomer (4-ethylacetophenone) typically predominating. To obtain the desired meta-substituted product, 3-ethylacetophenone, one might need to start with a different precursor or employ more advanced directing group strategies. However, for the purpose of outlining a plausible route, we consider the synthesis of 3-ethylacetophenone as achievable. This compound is commercially available. guidechem.combiosynth.comnih.gov

Henry Reaction: 3-Ethylacetophenone would then be reacted with nitroethane in the presence of a base (e.g., an alkoxide or an amine) to form the corresponding β-nitro alcohol, 1-(3-ethylphenyl)-2-nitropropan-1-ol.

Dehydration and Reduction: The resulting β-nitro alcohol can be dehydrated to the nitroalkene, which is then reduced to the final product, "Benzene, 1-ethyl-3-(1-nitroethyl)-". Alternatively, the hydroxyl group of the β-nitro alcohol can be directly reduced.

Retrosynthetic Pathway B: Friedel-Crafts Alkylation with a Nitroethylating Agent

This pathway is generally less feasible due to the nature of the reactants and potential side reactions. It would involve the Friedel-Crafts alkylation of ethylbenzene with a 1-nitroethyl halide. However, Friedel-Crafts alkylations with nitro-containing alkyl halides are often problematic due to the deactivating nature of the nitro group and potential rearrangements. youtube.com

Established Route:

The most established and reliable route would follow Pathway A, leveraging the robustness of the Friedel-Crafts acylation and the Henry reaction.

StepReactionReactantsReagents/ConditionsProduct
1Friedel-Crafts AcylationEthylbenzene, Acetyl chlorideAlCl₃, heat4-ethylacetophenone and 2-ethylacetophenone
2Henry Reaction3-Ethylacetophenone, NitroethaneBase (e.g., sodium ethoxide), solvent (e.g., ethanol)1-(3-ethylphenyl)-2-nitropropan-1-ol
3Reduction1-(3-ethylphenyl)-2-nitropropan-1-ole.g., Catalytic hydrogenation (H₂, Pd/C) or chemical reductionBenzene, 1-ethyl-3-(1-nitroethyl)-

Note: The synthesis of the required starting material, 3-ethylacetophenone, would likely involve a multi-step process to achieve the meta-substitution pattern, as direct acylation of ethylbenzene favors ortho and para products.

Development of Novel and Emerging Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability.

The "1-nitroethyl" group in the target molecule contains a chiral center. Consequently, the development of asymmetric syntheses to produce enantiomerically pure forms of this compound is of significant interest. The nitro-Mannich (or aza-Henry) reaction is a powerful tool for creating C-N bonds and has been adapted for asymmetric synthesis. researchgate.netnih.gov

The key step for introducing chirality is the Henry reaction. The use of chiral catalysts, such as chiral metal complexes (e.g., copper, zinc) or organocatalysts (e.g., chiral thioureas, prolinamides), can facilitate the enantioselective addition of nitroethane to 3-ethylacetophenone. nih.govmdpi.com These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer of the β-nitro alcohol intermediate over the other.

Catalyst TypeExampleDiastereo-/Enantioselectivity
Chiral Metal ComplexesCopper-bisoxazoline complexesOften high diastereoselectivity and enantioselectivity (up to >99% ee) in analogous reactions.
OrganocatalystsChiral thioureas, prolinamidesCan provide good to excellent diastereo- and enantioselectivity. mdpi.com

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of "Benzene, 1-ethyl-3-(1-nitroethyl)-", several green improvements can be envisioned:

Catalytic Friedel-Crafts Reactions: Replacing stoichiometric Lewis acids like AlCl₃, which generate significant waste, with catalytic and recyclable solid acid catalysts (e.g., zeolites) can make the acylation step greener.

Greener Solvents: The use of aqueous media or other environmentally benign solvents for the Henry reaction has been explored. organic-chemistry.org

Atom Economy: Reactions like the Henry addition are inherently atom-economical. Further improvements can be made by using catalytic rather than stoichiometric reagents.

Alternative Reagents: For nitration steps in related syntheses, less hazardous nitrating agents or electrochemical methods are being developed. organic-chemistry.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgrsc.orgenergetic-materials.org.cn This is particularly relevant for potentially hazardous reactions like nitration, which are highly exothermic.

The synthesis of the target molecule could be adapted to a flow process:

Nitration in Flow: Continuous flow nitration allows for precise control of reaction temperature and residence time, minimizing the risk of runaway reactions and improving the selectivity. nih.govewadirect.com While direct nitration might not be the chosen route for this specific isomer, the technology is applicable to the synthesis of nitroaromatic precursors.

Detailed Investigation of Reaction Mechanisms Involved in Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Friedel-Crafts Acylation:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acyl halide (acetyl chloride) to form a highly electrophilic acylium ion.

Electrophilic Attack: The π-electron system of the ethylbenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Mechanism of the Henry Reaction (Nitro-Aldol Reaction):

Enolate Formation: A base removes an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.

Nucleophilic Addition: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-ethylacetophenone.

Protonation: The resulting alkoxide intermediate is protonated by the solvent or a proton source to yield the final β-nitro alcohol.

The subsequent reduction of the hydroxyl group can proceed through various mechanisms depending on the chosen reducing agent. For instance, catalytic hydrogenation involves the addition of hydrogen across the C-O bond on the surface of a metal catalyst.

Nitroalkylation Mechanisms on Aromatic Rings

The direct introduction of a 1-nitroethyl group onto an ethylbenzene scaffold would ideally be achieved through a nitroalkylation reaction. This class of reactions, a variation of the Friedel-Crafts alkylation, involves the electrophilic attack of a nitro-containing alkylating agent on the aromatic ring. mt.commt.com The mechanism for such a transformation would likely proceed through the following steps:

Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), would be employed to generate a highly electrophilic species from a suitable precursor like 1-nitro-1-chloroethane. mt.commt.com The Lewis acid would coordinate to the chlorine atom, facilitating its departure and forming a carbocation or a carbocation-like complex.

Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring would then act as a nucleophile, attacking the electrophilic nitroalkyl species. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, would then abstract a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

An alternative to using a halo-nitroalkane involves the use of nitroalkenes, such as 1-nitropropene, in the presence of a Brønsted or Lewis acid catalyst. This hydroarylation approach has been gaining traction as a more atom-economical and environmentally benign method for C-C bond formation. beilstein-journals.orgnih.gov

It is crucial to note that the ethyl group on the starting material, ethylbenzene, is an ortho-, para-directing activator for electrophilic aromatic substitution. libretexts.org Therefore, a direct nitroalkylation of ethylbenzene would predominantly yield the ortho and para isomers, making the synthesis of the meta-substituted target compound challenging via this route. To achieve the desired meta-substitution, a different synthetic strategy is required, typically involving a meta-directing group at some stage of the synthesis.

A plausible synthetic route would involve starting with a meta-directing group, performing the alkylation, and then converting the directing group to the desired substituent or introducing the second substituent under conditions that favor meta-substitution. For instance, one could start with nitrobenzene (B124822), which directs incoming groups to the meta position. chemguide.co.uk However, the nitro group is strongly deactivating, making subsequent Friedel-Crafts alkylations difficult. chegg.com

A more viable approach involves the Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone. The keto group is a meta-director, which would then direct the subsequent introduction of the nitro group to the meta position. Reduction of the ketone and the nitro group would need to be carefully orchestrated to yield the final product.

A patented method for a related compound, 1-ethyl-3-nitrobenzene (B1616244), involves the reduction of m-nitroacetophenone to 1-(3-nitrophenyl)ethanol, followed by conversion to an intermediate and subsequent reduction. google.com This highlights a strategy of building the ethyl group from a carbonyl precursor that directs meta-substitution.

Stereochemical Control and Diastereoselectivity in Synthesis

The target molecule, Benzene, 1-ethyl-3-(1-nitroethyl)-, possesses a stereocenter at the carbon atom bearing the nitro group. Consequently, its synthesis can potentially lead to a racemic mixture of (R)- and (S)-enantiomers. Achieving stereochemical control to selectively produce one enantiomer over the other is a significant challenge in modern organic synthesis.

Asymmetric Friedel-Crafts alkylations have emerged as a powerful tool for the enantioselective synthesis of chiral aromatic compounds. beilstein-journals.orgnih.gov These reactions employ chiral Lewis acid catalysts to create a chiral environment around the electrophile and the aromatic nucleophile, thereby influencing the stereochemical outcome of the reaction. The development of chiral catalysts, such as those based on transition metals complexed with chiral ligands, has enabled high levels of enantioselectivity in various Friedel-Crafts-type reactions. nih.gov

For the synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)-, a potential strategy for achieving stereocontrol would involve the use of a chiral catalyst in the nitroalkylation step. For example, a chiral Lewis acid could be used to catalyze the reaction between ethylbenzene and a suitable 1-nitroethyl electrophile precursor. The chiral catalyst would preferentially activate one enantiotopic face of the electrophile or orient the incoming nucleophile in a specific manner, leading to the preferential formation of one enantiomer of the product.

The diastereoselectivity would become a factor if there were already a stereocenter present in the molecule during the formation of the second stereocenter. In the context of synthesizing Benzene, 1-ethyl-3-(1-nitroethyl)-, this would be relevant if a chiral starting material was used. However, in a typical synthesis starting from achiral precursors, the primary stereochemical challenge lies in controlling the enantioselectivity at the newly formed stereocenter.

Formation of Positional Isomers and Reaction Byproducts

A significant challenge in the synthesis of polysubstituted benzene derivatives is the control of regioselectivity, which dictates the position of the incoming substituents on the aromatic ring. libretexts.org During the synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)-, the formation of positional isomers is a primary concern.

As previously mentioned, the ethyl group is an ortho-, para-director. Therefore, any direct electrophilic substitution on ethylbenzene will lead to a mixture of ortho- and para-substituted products, with the meta-isomer being a minor component. libretexts.org The relative ratio of ortho to para isomers can be influenced by steric hindrance; bulkier electrophiles or substituents on the ring can favor the formation of the para isomer. libretexts.org

To circumvent this, a synthetic strategy that utilizes a meta-directing group is necessary. A common approach is to introduce a deactivating, meta-directing group, such as a nitro or a carbonyl group, onto the benzene ring first. chemguide.co.uk For example, the nitration of benzene yields nitrobenzene. The nitro group strongly directs subsequent electrophilic substitutions to the meta position. However, it also deactivates the ring, making further reactions like Friedel-Crafts alkylation challenging. chegg.com

A more practical route would be the Friedel-Crafts acylation of benzene to form an acylbenzene. The acyl group is a meta-director and can be subsequently reduced to an alkyl group. For the target molecule, one could envision the acylation of nitrobenzene with propanoyl chloride. However, the deactivating nature of the nitro group makes this reaction inefficient.

A more plausible sequence involves:

Friedel-Crafts acylation of benzene with propanoyl chloride to yield propiophenone.

Nitration of propiophenone. The acyl group directs the incoming nitro group to the meta position, yielding 3-nitropropiophenone.

The subsequent steps would involve the introduction of the nitroethyl group and reduction of the keto group.

Common byproducts in Friedel-Crafts alkylations include polyalkylated products. Since the alkyl group being introduced activates the ring, the product can be more reactive than the starting material, leading to further alkylation. mt.com Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction time, is necessary to minimize this side reaction.

Optimization Strategies for Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. For the synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)-, several parameters can be adjusted.

Catalyst Selection and Loading: The choice of Lewis acid catalyst can significantly impact the reaction's efficiency. beilstein-journals.org While aluminum chloride is a traditional and potent catalyst, other Lewis acids like iron(III) chloride, boron trifluoride, or scandium triflate may offer milder reaction conditions and improved selectivity. beilstein-journals.orgnih.gov The catalyst loading is also a critical factor; using only catalytic amounts is preferable for greener and more cost-effective processes. beilstein-journals.org

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts and decomposition of sensitive functional groups. chemguide.co.uk Conversely, lower temperatures may require longer reaction times but can improve selectivity. The optimal temperature must be determined empirically for each specific reaction. For the nitration of substituted benzenes, controlling the temperature is crucial to prevent multiple nitrations. chemguide.co.uk

Reactant Stoichiometry: The molar ratio of the reactants, including the aromatic substrate, the alkylating/acylating agent, and the catalyst, must be carefully controlled. For instance, in Friedel-Crafts alkylation, using an excess of the aromatic substrate can help to minimize polyalkylation. mt.com

Modern Synthetic Approaches: The development of novel catalytic systems and reaction methodologies offers new avenues for optimization. This includes the use of solid acid catalysts, which can simplify product purification, and the application of microwave-assisted synthesis to accelerate reaction times. researchgate.net For nitroaromatic compounds, specific reduction methods using reagents like sodium borohydride (B1222165) in the presence of a suitable catalyst can be optimized for high yields. researchgate.net

The following table summarizes potential optimization strategies for key steps in the synthesis of Benzene, 1-ethyl-3-(1-nitroethyl)-.

Reaction StepParameter to OptimizePotential StrategiesDesired Outcome
Friedel-Crafts Acylation CatalystScreen various Lewis acids (e.g., AlCl₃, FeCl₃, Sc(OTf)₃)Improved yield and selectivity, milder conditions
SolventTest different non-polar and polar aprotic solventsEnhanced solubility and reaction rate
TemperatureVary from 0°C to refluxMinimize byproduct formation
Nitration Nitrating AgentUse different nitrating mixtures (e.g., HNO₃/H₂SO₄, N₂O₅)Controlled mononitration
TemperatureMaintain low temperatures (e.g., 0-10°C)Prevent over-nitration and enhance safety
Nitroalkylation CatalystEmploy chiral Lewis acids for asymmetric synthesisEnantioselective formation of the product
PrecursorUse nitroalkenes for greener hydroarylationImproved atom economy
Reduction Steps Reducing AgentSelect specific reagents for ketone vs. nitro group reductionChemoselective reduction
CatalystUtilize catalytic hydrogenation (e.g., Pd/C) or transfer hydrogenationHigh yield and clean conversion

By systematically investigating these parameters, a robust and efficient synthesis for Benzene, 1-ethyl-3-(1-nitroethyl)- can be developed, maximizing the yield of the desired meta-isomer while controlling stereochemistry and minimizing waste.

Advanced Spectroscopic and Structural Elucidation of Benzene, 1 Ethyl 3 1 Nitroethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of "Benzene, 1-ethyl-3-(1-nitroethyl)-". By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

The predicted ¹H and ¹³C NMR chemical shifts for "Benzene, 1-ethyl-3-(1-nitroethyl)-" in a standard solvent like CDCl₃ are presented below. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
CH₃ (ethyl)1.25t7.63H
CH₂ (ethyl)2.68q7.62H
CH₃ (nitroethyl)1.65d7.03H
CH (nitroethyl)5.50q7.01H
Aromatic H7.20-7.40m-4H

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (ethyl)15.5
CH₂ (ethyl)28.8
CH₃ (nitroethyl)20.0
CH (nitroethyl)85.0
C-3 (aromatic)140.0
C-1 (aromatic)144.5
Aromatic CH126.0 - 129.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for assembling the molecular puzzle of "Benzene, 1-ethyl-3-(1-nitroethyl)-".

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Benzene, 1-ethyl-3-(1-nitroethyl)-", a COSY spectrum would show a cross-peak between the methyl protons (δ ≈ 1.25 ppm) and the methylene (B1212753) protons (δ ≈ 2.68 ppm) of the ethyl group, confirming their connectivity. sdsu.eduresearchgate.net Similarly, a correlation would be observed between the methine proton of the nitroethyl group (δ ≈ 5.50 ppm) and its adjacent methyl protons (δ ≈ 1.65 ppm). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals. For instance, the proton signal at ~2.68 ppm would correlate with the carbon signal at ~28.8 ppm, confirming the CH₂ of the ethyl group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the different fragments of the molecule. youtube.comprinceton.edu Key HMBC correlations would include:

The methylene protons of the ethyl group (δ ≈ 2.68 ppm) showing a correlation to the aromatic carbon C-1 (δ ≈ 144.5 ppm).

The methine proton of the nitroethyl group (δ ≈ 5.50 ppm) showing a correlation to the aromatic carbon C-3 (δ ≈ 140.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for conformational analysis and determining the relative stereochemistry. princeton.edu A NOESY spectrum could reveal through-space interactions between the protons of the ethyl and nitroethyl groups and the adjacent aromatic protons, providing insights into the preferred rotational conformations of the side chains.

Dynamic NMR Studies for Conformational Analysis

The side chains in "Benzene, 1-ethyl-3-(1-nitroethyl)-" can rotate around the single bonds connecting them to the benzene (B151609) ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about the energy barriers associated with these rotational processes. copernicus.orgunibas.it If the rotation is slow enough on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. copernicus.org This can reveal the most stable conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns.

For "Benzene, 1-ethyl-3-(1-nitroethyl)-", with a chemical formula of C₁₀H₁₃NO₂, the expected exact mass can be calculated.

HRMS Data

IonCalculated m/z
[M]⁺179.0946
[M+H]⁺180.1025
[M+Na]⁺202.0844

The experimental measurement of the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places) would confirm the elemental composition and thus the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

Predicted Fragmentation Pattern

Fragment Ionm/zLoss
[M - NO₂]⁺133Loss of nitro group
[M - C₂H₅]⁺150Loss of ethyl radical
[M - CH₃CHNO₂]⁺105Loss of nitroethyl radical
[C₇H₇]⁺91Tropylium (B1234903) ion

The fragmentation pattern would likely show characteristic losses of the nitro group and the alkyl side chains. For example, the loss of a nitro group (NO₂) would result in a fragment ion with an m/z of 133. The cleavage of the ethyl group would lead to a fragment at m/z 150. A major peak at m/z 105 would correspond to the loss of the nitroethyl side chain, and a subsequent rearrangement could lead to the stable tropylium ion at m/z 91. docbrown.info

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Key Predicted Vibrational Frequencies

Functional GroupFT-IR (cm⁻¹)Raman (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch2980-28502980-2850
Aromatic C=C stretch1600, 14751600, 1475
Nitro (NO₂) asymm. stretch1550Weak
Nitro (NO₂) symm. stretch1370Strong

The FT-IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group at approximately 1550 cm⁻¹ and 1370 cm⁻¹, respectively. orientjchem.orgscispace.com The aromatic C=C stretching vibrations would appear in the 1600-1475 cm⁻¹ region. scialert.net Aliphatic C-H stretching from the ethyl and nitroethyl groups would be observed in the 2980-2850 cm⁻¹ range. materialsciencejournal.org

Raman spectroscopy would complement the FT-IR data. The symmetric stretch of the nitro group is typically a strong band in the Raman spectrum. The aromatic ring vibrations would also be prominent. sapub.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity and Enantiomeric Excess Determination

"Benzene, 1-ethyl-3-(1-nitroethyl)-" possesses a chiral center at the carbon atom of the nitroethyl group, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary method for investigating the stereochemistry of chiral molecules.

A CD spectrum measures the differential absorption of left and right circularly polarized light. For a sample of "Benzene, 1-ethyl-3-(1-nitroethyl)-" that is enantiomerically pure or enriched, the CD spectrum would show characteristic positive or negative bands (Cotton effects) in the regions where the chromophores absorb, such as the aromatic and nitro functional groups. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, CD spectroscopy can be used to determine the stereochemical purity of a synthesis that produces this chiral compound. unibas.it

In-depth Analysis of "Benzene, 1-ethyl-3-(1-nitroethyl)-" Remains Elusive Due to Lack of Publicly Available Scientific Data

A comprehensive investigation into the chemical compound "Benzene, 1-ethyl-3-(1-nitroethyl)-," identified by the CAS number 397874-74-7, has revealed a significant scarcity of publicly accessible scientific research, particularly in the realms of advanced spectroscopic and structural analysis. Despite a thorough search of scientific databases and literature, the detailed experimental data required for a complete structural elucidation, as requested, is not available in the public domain.

The initial phase of the investigation successfully identified the compound and its unique Chemical Abstracts Service (CAS) registry number, distinguishing it from its more commonly documented isomers, 1-ethyl-3-nitrobenzene (B1616244) and (1-nitroethyl)benzene. However, subsequent targeted searches for advanced spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for "Benzene, 1-ethyl-3-(1-nitroethyl)-" yielded no specific experimental results.

Furthermore, a critical component of the requested analysis, X-ray crystallography, which provides definitive information on the solid-state structure of a compound, could not be performed as no published crystallographic data for "Benzene, 1-ethyl-3-(1-nitroethyl)-" exists. The generation of suitable crystals and subsequent X-ray diffraction analysis is a prerequisite for such a study, and there is no indication in the available literature that this has been accomplished for this specific molecule.

Consequently, the creation of an authoritative and scientifically accurate article detailing the advanced spectroscopic and structural properties of "Benzene, 1-ethyl-3-(1-nitroethyl)-," complete with the requisite data tables and detailed research findings, is not feasible at this time. The absence of primary research data prevents a meaningful discussion and analysis as outlined.

While the compound is commercially available, indicating its synthesis has been achieved, the detailed scientific characterization necessary for the requested article has not been disseminated in publicly accessible forums. Further research and publication by the scientific community would be required to enable a comprehensive structural and spectroscopic profile of "Benzene, 1-ethyl-3-(1-nitroethyl)-."

Computational Chemistry and Theoretical Insights into Benzene, 1 Ethyl 3 1 Nitroethyl

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules. These computational techniques provide a foundational understanding of a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the ground state properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For analogous compounds like nitrobenzene (B124822), DFT studies, often employing functionals such as B3LYP with basis sets like cc-pVTZ, have been used to determine optimized geometries. researchgate.net These calculations are crucial for understanding the steric and electronic interactions between the ethyl and nitroethyl substituents and the benzene (B151609) ring.

Interactive Table: Calculated Ground State Properties of a Nitroaromatic Analog
ParameterAtom 1Atom 2Atom 3Atom 4Calculated ValueUnit
Bond LengthCC--1.39Å
Bond LengthCN--1.47Å
Bond LengthNO--1.22Å
Bond AngleCCN-118.2Degrees
Bond AngleONO-124.2Degrees
Dihedral AngleCCNO180.0Degrees

Note: The data presented in this table is representative of a nitroaromatic analog, like nitrobenzene, and is derived from established computational studies. researchgate.net The values serve as a model for understanding the structural parameters of "Benzene, 1-ethyl-3-(1-nitroethyl)-".

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to provide a detailed picture of electron distribution, molecular orbitals, and electronic states. nih.gov For nitroaromatic systems, ab initio calculations, such as CASSCF and CASPT2, have been used to investigate excited states and photochemical behavior. nih.gov These studies are critical for understanding the influence of the nitro group on the electronic properties of the benzene ring, which in turn governs the molecule's reactivity and spectroscopic signatures. The non-planarity of the nitro group with respect to the benzene ring, a key conformational feature, has been a subject of both experimental and theoretical investigations. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their properties. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for analogs like 2-bromo-1-ethyl-3-nitrobenzene (B3273666) have been reported and compared with experimental spectra. googleapis.com

Interactive Table: Comparison of Predicted and Experimental Spectroscopic Data for a Nitroaromatic Analog
Spectroscopic TechniqueParameterCalculated ValueExperimental ValueUnit
1H NMRChemical Shift (aromatic)7.0-8.27.03ppm
IR SpectroscopyNO2 asymmetric stretch~1530Not Availablecm-1
IR SpectroscopyNO2 symmetric stretch~1350Not Availablecm-1

Note: The data is illustrative and based on analogs. Experimental 1H NMR data is for 2-bromo-1-ethyl-3-nitrobenzene. googleapis.com Calculated IR frequencies are typical for nitroaromatic compounds.

Computational Modeling of Reaction Mechanisms and Transition State Characterization

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational modeling allows for the detailed exploration of reaction pathways, including the characterization of transition states and the calculation of activation energies.

Energetics of Potential Reaction Pathways and Activation Barriers

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. This allows for the determination of the energetics of different reaction pathways and the identification of the most likely mechanism. For example, the nitration of benzene, a fundamental reaction for synthesizing nitroaromatics, has been studied extensively using DFT. eurjchem.comresearchgate.netresearchgate.net These studies have elucidated the multi-step mechanism involving the formation of the nitronium ion (NO₂⁺) and the subsequent electrophilic attack on the benzene ring, calculating activation barriers for each step. eurjchem.comresearchgate.net For the reduction of the nitro group, a common reaction for this class of compounds, computational studies have explored the stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. acs.org

Interactive Table: Calculated Energetics for a Model Reaction (Nitration of Benzene)
Reaction StepParameterCalculated ValueUnit
Formation of NO₂⁺Activation Energy (Ea)18-22kcal/mol
Electrophilic AttackActivation Energy (ΔE*)7kcal/mol
Overall ReactionReaction Heat (ΔH)-35kcal/mol

Note: This data is for the nitration of benzene and serves as a model for understanding the energetics of electrophilic substitution on the aromatic ring of the title compound. eurjchem.com

Influence of Solvent and Catalyst Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, including the solvent and the presence of a catalyst. Computational models can incorporate these effects to provide a more realistic description of chemical reactions. The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), or the inclusion of explicit solvent molecules in calculations can reveal the role of the solvent in stabilizing intermediates and transition states. researchgate.net For catalytic reactions, such as the hydrogenation of nitroaromatics, computational studies have modeled the interaction of the substrate with the catalyst surface, providing insights into how the catalyst facilitates the reaction and influences its selectivity. researchgate.netrsc.org For instance, studies on the hydrogenation of 3-nitrostyrene (B1585535) to 1-ethyl-3-nitrobenzene (B1616244) have been performed. polyu.edu.hkacs.org

Molecular Orbital Analysis and Electronic Structure Properties

A comprehensive molecular orbital (MO) analysis and a detailed description of the electronic structure for "Benzene, 1-ethyl-3-(1-nitroethyl)-" would typically be derived from quantum mechanical calculations, such as Density Functional Theory (DFT) or other ab initio methods. In the absence of such specific studies, we can infer the general electronic characteristics based on its structure.

The electronic structure of "Benzene, 1-ethyl-3-(1-nitroethyl)-" is primarily determined by the interplay of the ethylbenzene (B125841) moiety and the 1-nitroethyl side chain. The benzene ring is an electron-rich system with a characteristic π-electron cloud. The ethyl group attached to the ring at position 1 is a weak electron-donating group through induction and hyperconjugation.

The 1-nitroethyl group at position 3 will significantly influence the electronic properties. The nitro group (-NO₂) is a very strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its resonance capabilities. This electron-withdrawing nature will polarize the C-N bond in the side chain.

Expected Molecular Orbital Characteristics:

Highest Occupied Molecular Orbital (HOMO): The HOMO is likely to be predominantly localized on the π-system of the benzene ring. The electron-donating ethyl group would slightly raise the energy of the HOMO compared to unsubstituted benzene.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be centered primarily on the nitro group of the 1-nitroethyl substituent. The low-lying π* orbitals of the N=O bonds make the nitro group a potent electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. The presence of the strong electron-withdrawing nitro group would be expected to lower the LUMO energy significantly, leading to a relatively small HOMO-LUMO gap. This suggests that the molecule could be reactive, particularly towards nucleophiles.

Interactive Data Table: Predicted Electronic Properties

Since no specific computational data is available, the following table is a conceptual representation of the expected trends in the electronic properties of "Benzene, 1-ethyl-3-(1-nitroethyl)-". The values are for illustrative purposes only and are not derived from actual calculations.

PropertyPredicted Characteristic
HOMO EnergyRelatively high, localized on the aromatic ring.
LUMO EnergyRelatively low, localized on the nitro group.
HOMO-LUMO GapRelatively small, suggesting potential for reactivity.
Dipole MomentSignificant, due to the highly polar nitro group.
Electrostatic PotentialNegative potential around the oxygen atoms of the nitro group; positive potential on the nitrogen and parts of the aromatic ring.

Stereochemical Properties and Predicted Enantiomeric/Diastereomeric Interconversions

The stereochemistry of "Benzene, 1-ethyl-3-(1-nitroethyl)-" is a key feature of its molecular structure, arising from the substitution pattern on the ethyl side chain.

The carbon atom of the ethyl group that is bonded to both the benzene ring (at position 3) and the nitro group is a chiral center . This is because it is attached to four different groups:

The 3-ethylphenyl group

A nitro group (-NO₂)

A methyl group (-CH₃)

A hydrogen atom (-H)

The presence of this single chiral center means that "Benzene, 1-ethyl-3-(1-nitroethyl)-" can exist as a pair of enantiomers . These are non-superimposable mirror images of each other, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.

Since there is only one stereocenter in the molecule, diastereomers are not possible . Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two stereocenters.

Predicted Enantiomeric/Diastereomeric Interconversions:

Interconversion between the (R)- and (S)-enantiomers of "Benzene, 1-ethyl-3-(1-nitroethyl)-" would require the breaking and reforming of a covalent bond at the chiral center. Under normal conditions, this process, known as racemization, would not occur spontaneously.

However, the hydrogen atom alpha to the nitro group is acidic. In the presence of a base, this proton could be removed to form a planar nitronate anion intermediate. Reprotonation of this achiral intermediate could occur from either face, leading to a mixture of the (R)- and (S)-enantiomers. The energy barrier for this interconversion would depend on the strength of the base and the stability of the nitronate intermediate. Without specific experimental or computational data, the exact conditions and energy barriers for this interconversion remain theoretical.

Interactive Data Table: Predicted Stereochemical Properties

PropertyPredicted Characteristic
Number of Chiral Centers1
Number of Enantiomers2 ((R) and (S))
Number of Diastereomers0
Predicted Interconversion PathwayVia deprotonation to a planar nitronate anion in the presence of a base, followed by non-stereospecific reprotonation.
Energy Barrier for InterconversionNot determined, but expected to be surmountable under basic conditions.

Chemical Reactivity and Transformation Pathways of Benzene, 1 Ethyl 3 1 Nitroethyl

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can participate in a variety of chemical transformations, offering pathways to a range of other functionalities.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For aromatic nitro compounds, this is often achieved using reducing agents like tin (Sn) in the presence of an acid catalyst such as hydrochloric acid (HCl). youtube.com This two-step process first involves the reduction of the nitro group to an ammonium (B1175870) ion intermediate, which is then neutralized with a base to yield the final amine. youtube.com While the specific reduction of "Benzene, 1-ethyl-3-(1-nitroethyl)-" is not extensively detailed in the provided search results, the general principles of nitro group reduction are well-established. For instance, the reduction of a nitro group on a benzene (B151609) ring can be accomplished in two steps: first with a reducing agent like tin and an acid catalyst, followed by the addition of a base. youtube.com This process converts the NO2 group into an NH2 group. youtube.com

A general method for the reduction of a similar compound, 3-nitrostyrene (B1585535), to 1-ethyl-3-nitrobenzene (B1616244) or 3-ethylaniline (B1664132) involves the use of a catalyst in a hydrogen atmosphere. chemicalbook.com This suggests that catalytic hydrogenation could be a viable method for the reduction of the nitro group in "Benzene, 1-ethyl-3-(1-nitroethyl)-" to the corresponding amine. The choice of reducing agent and reaction conditions can sometimes allow for the selective reduction of the nitro group without affecting other functional groups in the molecule.

Table 1: General Reagents for Nitro Group Reduction

Reducing AgentCatalyst/ConditionsProduct
Tin (Sn)Hydrochloric Acid (HCl), then a baseAmine
Hydrogen (H2)Catalyst (e.g., Palladium on Carbon)Amine
Iron (Fe)Hydrochloric Acid (HCl)Amine

This table presents common reagents used for the reduction of nitro groups to amines, based on general organic chemistry principles.

Elimination reactions provide a route to the formation of alkenes (olefinic products) from saturated precursors. In the case of "Benzene, 1-ethyl-3-(1-nitroethyl)-", the presence of a hydrogen atom on the carbon adjacent to the nitro-bearing carbon (the α-carbon) and the nitro group itself as a potential leaving group sets the stage for elimination reactions.

There are two primary mechanisms for elimination reactions: E1 and E2. The E1 (elimination, unimolecular) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation of an adjacent carbon by a base to form the double bond. masterorganicchemistry.comlibretexts.org The E2 (elimination, bimolecular) mechanism, on the other hand, is a one-step, concerted process where a base abstracts a proton and the leaving group departs simultaneously. youtube.comyoutube.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. youtube.com

For "Benzene, 1-ethyl-3-(1-nitroethyl)-", an E1-type elimination could potentially occur, especially under conditions that favor carbocation formation. However, the stability of the potential carbocation would be a key factor. The E2 mechanism is also a possibility, particularly in the presence of a strong base. The regioselectivity of the elimination (i.e., which alkene isomer is formed) would be influenced by factors such as the nature of the base and the steric environment around the molecule.

The carbon atom to which the nitro group is attached can be susceptible to nucleophilic attack, leading to substitution reactions. However, the nitro group itself is generally a poor leaving group. For a nucleophilic substitution to occur at this position, the nitro group would need to be displaced by an incoming nucleophile.

Nucleophilic aromatic substitution, a different type of reaction, typically occurs on aromatic rings that are rendered electron-deficient by strongly electron-withdrawing substituents, like a nitro group. masterorganicchemistry.com In such cases, a nucleophile attacks the aromatic ring, forming an intermediate, and then a leaving group is expelled. masterorganicchemistry.com While the nitro group in "Benzene, 1-ethyl-3-(1-nitroethyl)-" deactivates the benzene ring towards electrophilic substitution, it facilitates nucleophilic aromatic substitution. However, this subsection specifically considers substitution at the nitroethyl carbon, not the aromatic ring. Direct nucleophilic substitution at the nitro-bearing carbon in aliphatic nitro compounds is less common than other reaction pathways.

Reactions Involving the Ethyl Moiety

The ethyl group attached to the benzene ring can also undergo specific chemical transformations, primarily through oxidation and radical reactions.

The ethyl group on the benzene ring can be oxidized to other functional groups. Strong oxidizing agents like chromic acid (H2CrO4) can oxidize alkylbenzenes to carboxylic acids. vaia.com For example, 1-ethyl-3-methylbenzene, when heated with chromic acid, is converted to benzene-1,3-dicarboxylic acid, with both the ethyl and methyl groups being oxidized. vaia.com Similarly, the ethyl group of 1-ethyl-3-nitrobenzene can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate. This suggests that under appropriate conditions, the ethyl group in "Benzene, 1-ethyl-3-(1-nitroethyl)-" could be oxidized to a carboxylic acid. The reaction pathway for the oxidation of ethylbenzene (B125841) can proceed through several intermediates. researchgate.net

The selectivity of the oxidation can sometimes be controlled by the choice of reagents and reaction conditions. Milder oxidizing agents might allow for partial oxidation to an alcohol or a ketone.

Table 2: Potential Oxidation Products of the Ethyl Group

Oxidizing AgentPotential Product
Chromic Acid (H2CrO4)Carboxylic Acid
Potassium Permanganate (KMnO4)Carboxylic Acid

This table illustrates potential oxidation products of the ethyl group based on known reactions of similar compounds.

The ethyl group can also participate in radical reactions, such as radical bromination. In the radical bromination of ethylbenzene, substitution occurs preferentially at the benzylic position (the carbon atom directly attached to the benzene ring) because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.com This reaction typically proceeds through three steps: initiation, propagation, and termination. youtube.com

Applying this to "Benzene, 1-ethyl-3-(1-nitroethyl)-", radical halogenation would be expected to occur selectively at the benzylic carbon of the ethyl group. The presence of the nitroethyl group at the meta position would likely have a minimal electronic effect on the stability of the benzylic radical formed from the ethyl group. The reaction would likely produce a racemic mixture of the R and S enantiomers of the resulting halo-substituted product, as the intermediate radical is planar. youtube.com

Reactions of the Aromatic Ring System

The reactivity of the benzene ring in "Benzene, 1-ethyl-3-(1-nitroethyl)-" is dictated by the electronic effects of the two substituents. The ethyl group is an activating, ortho, para-director, while the (1-nitroethyl)- group is anticipated to be a deactivating, meta-director due to the strong electron-withdrawing nature of the nitro group.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming electrophile.

Ethyl Group (-CH₂CH₃): This is an alkyl group, which is weakly activating and an ortho, para-director. pressbooks.publibretexts.org It donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (sigma complex) formed during the reaction. libretexts.org

(1-Nitroethyl) Group (-CH(CH₃)NO₂): The nitro group (-NO₂) is a powerful electron-withdrawing group and a strong deactivator of the aromatic ring towards EAS. pressbooks.pubyoutube.com It pulls electron density out of the ring, making it less nucleophilic. youtube.com This deactivating effect is primarily directed at the ortho and para positions, thus making the meta position the most likely site for electrophilic attack. pressbooks.pubyoutube.com

In "Benzene, 1-ethyl-3-(1-nitroethyl)-", the positions on the ring are C1 (ethyl), C2, C3 (1-nitroethyl), C4, C5, and C6. The available positions for substitution are 2, 4, 5, and 6.

The ethyl group at C1 directs incoming electrophiles to positions 2, 4, and 6.

The (1-nitroethyl) group at C3 directs to positions 5 and 1 (which is already substituted).

The powerful deactivating and meta-directing effect of the nitro-containing group typically overrides the activating, ortho, para-directing effect of the alkyl group. youtube.com Therefore, substitution is most likely to occur at the positions that are meta to the (1-nitroethyl) group and also influenced by the ethyl group.

Predicted Regioselectivity for EAS Reactions:

PositionDirected by Ethyl Group (C1)Directed by (1-Nitroethyl) Group (C3)Predicted Outcome
C2 OrthoOrthoHighly Disfavored
C4 ParaOrthoDisfavored
C5 MetaMetaMajor Product
C6 OrthoParaDisfavored

The major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, is predicted to be the one where the new substituent is added at the C5 position. Substitution at C2 and C4 would place the incoming electrophile ortho to the deactivating group, which is highly unfavorable. youtube.com

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for typical benzene derivatives and requires specific conditions. wikipedia.org

For NAS to occur via the common SNAr (addition-elimination) mechanism, two main conditions must be met:

The presence of a good leaving group (typically a halide). libretexts.org

Strong activation of the ring by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgyoutube.com

The compound "Benzene, 1-ethyl-3-(1-nitroethyl)-" does not possess a conventional leaving group like a halogen. The substituents are an ethyl group and a (1-nitroethyl) group. Neither of these is readily displaced by a nucleophile under typical NAS conditions.

Furthermore, the (1-nitroethyl) group is positioned meta to the ethyl group and to the other open positions on the ring. For the nitro group to effectively stabilize the negative charge of the Meisenheimer complex (the intermediate in an SNAr reaction), it must be in the ortho or para position relative to the site of nucleophilic attack. libretexts.orglibretexts.org Since this condition is not met for any potential leaving group, the potential for NAS on this molecule is considered extremely low.

Hydrogenation: The aromatic ring of "Benzene, 1-ethyl-3-(1-nitroethyl)-" can be hydrogenated to form 1-ethyl-3-(1-nitroethyl)cyclohexane. This reaction typically requires a catalyst and high pressure of hydrogen gas. Common catalysts include platinum, palladium, or rhodium on a carbon support.

A significant competing reaction during hydrogenation is the reduction of the nitro group. The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) under catalytic hydrogenation conditions, often more easily than the aromatic ring. Therefore, controlling the reaction conditions is crucial to achieve selective hydrogenation of the ring without affecting the nitro group. A likely product under many hydrogenation conditions would be 3-ethyl-1-(1-aminoethyl)cyclohexane. A general synthesis method for 1-ethyl-3-nitrobenzene involves the hydrogenation of 3-nitrostyrene. chemicalbook.com

Dehydrogenation: Dehydrogenation could theoretically occur at the ethyl group to form "Benzene, 1-vinyl-3-(1-nitroethyl)-". This transformation typically requires high temperatures and a catalyst, such as iron(III) oxide. However, the conditions required for dehydrogenation might also promote other reactions or degradation of the nitro-containing substituent.

Degradation Mechanisms and Pathways

The degradation of "Benzene, 1-ethyl-3-(1-nitroethyl)-" can be initiated by photolytic or chemical means, targeting the aromatic ring, the nitro group, or the alkyl side chains.

Nitroaromatic compounds are known to undergo photolytic degradation. dss.go.th The absorption of UV light can excite the molecule, leading to various chemical transformations.

UV-C (100-280 nm) & UV-B (280-315 nm): High-energy UV radiation can lead to the homolytic cleavage of the carbon-nitrogen bond in the (1-nitroethyl) group, generating radical intermediates. This can initiate a cascade of further reactions. The aromatic ring itself can also absorb strongly in this region, potentially leading to ring-opening reactions, although this is a high-energy process.

UV-A (315-400 nm): Lower-energy UV light can still promote photochemical reactions, especially involving the nitro group. rsc.org In the presence of water and oxygen, irradiation can lead to the formation of hydroxyl radicals (•OH), which are powerful oxidizing agents that can attack the aromatic ring, leading to hydroxylated byproducts and eventual mineralization. dss.go.thrsc.org The photolysis of nitrosamines, which share the N-N bond cleavage pathway, has been studied and can be induced by UV light. mdpi.com

Potential Photolytic Degradation Products:

WavelengthConditionsPotential Major PathwaysPossible Products
UV-C / UV-B AnoxicC-N bond cleavage, ring reactions1-ethyl-3-vinylbenzene, nitromethane, various radical species
UV-A / UV-B Aqueous, OxicHydroxyl radical attack, nitro group reductionHydroxylated derivatives (e.g., ethyl-nitrophenols), ring-cleavage products

The stability of "Benzene, 1-ethyl-3-(1-nitroethyl)-" is expected to vary significantly with pH.

Acidic Conditions: Under strong acidic conditions (e.g., HCl) in the presence of a reducing metal like tin (Sn) or iron (Fe), the nitro group is readily reduced to an amine. This would transform the compound into 1-amino-1-(3-ethylphenyl)ethane. The rest of the molecule is generally stable under moderately acidic conditions.

Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature, with slow degradation possible over extended periods, particularly if exposed to light.

Basic Conditions: Strong bases can abstract the acidic proton on the carbon atom alpha to the nitro group (the -CH(CH₃)NO₂ group). This generates a resonance-stabilized carbanion known as a nitronate anion. This intermediate can participate in various subsequent reactions. The stability of related compounds has been shown to be greatly affected by pH conditions. researchgate.net

Predicted Chemical Degradation Behavior:

ConditionReagentsPrimary Reaction SiteExpected Major Transformation
Acidic Sn/HCl or Fe/HClNitro groupReduction to an amine: 1-amino-1-(3-ethylphenyl)ethane
Neutral Water-Generally stable, slow hydrolysis/photolysis possible
Basic NaOH or KOHAlpha-carbon of the nitroethyl groupDeprotonation to form a nitronate anion, potential for subsequent elimination or condensation reactions

Mechanistic Aspects of Biodegradation (Focus on chemical transformation, not environmental fate)

The microbial degradation of "Benzene, 1-ethyl-3-(1-nitroethyl)-" is anticipated to proceed through one of two primary routes, characteristic of nitroaromatic and alkylbenzene compounds: initial attack on the nitroethyl group or oxidation of the aromatic ring. The presence of both an activating ethyl group and a deactivating nitroethyl group on the aromatic ring creates a complex electronic environment that will influence the susceptibility of the molecule to enzymatic action.

Initial Transformation of the Nitroethyl Group:

One plausible pathway involves the initial enzymatic transformation of the 1-nitroethyl substituent. This can occur through two principal mechanisms: reduction or oxidative denitrification.

Reduction of the Nitro Group: A common fate of nitroaromatic compounds in microbial systems is the reduction of the nitro group (-NO2) to an amino group (-NH2) via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.gov This six-electron reduction is often catalyzed by nitroreductases, a broad class of enzymes found in both bacteria and fungi. researchgate.net In the case of "Benzene, 1-ethyl-3-(1-nitroethyl)-", this would lead to the formation of 1-ethyl-3-(1-aminoethyl)benzene. This transformation removes the electron-withdrawing character of the nitro group, potentially making the aromatic ring more susceptible to subsequent oxidative attack.

Oxidative Denitrification: Alternatively, some microorganisms can remove the nitro group from aliphatic chains through an oxidative mechanism. This process, known as oxidative denitrification, would convert the 1-nitroethyl group into an acetyl group, releasing the nitro group as nitrite (B80452) (NO2-). This would result in the formation of 3-ethylacetophenone (B146817). The released nitrite can then be utilized by some microorganisms as a nitrogen source.

Initial Attack on the Aromatic Ring:

The second major possibility for the initiation of biodegradation is the enzymatic oxidation of the benzene ring. This is a common strategy for the degradation of aromatic hydrocarbons.

Dioxygenase-Catalyzed Oxidation: Aerobic bacteria often employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For "Benzene, 1-ethyl-3-(1-nitroethyl)-", the position of the initial dioxygenase attack would be influenced by the directing effects of the ethyl and nitroethyl substituents. The ethyl group is an activating, ortho-, para-director, while the nitroethyl group is expected to be a deactivating, meta-director. This could lead to the formation of various hydroxylated intermediates, which would be precursors to ring cleavage. Subsequent enzymatic steps would lead to the opening of the aromatic ring and the formation of aliphatic intermediates that can enter central metabolic pathways. nih.gov

Monooxygenase-Catalyzed Oxidation: Fungi and some bacteria utilize monooxygenases, such as cytochrome P450 systems, to introduce a single oxygen atom into the aromatic ring, typically forming a phenol. This hydroxylation would make the ring more reactive and susceptible to further degradation, including ring cleavage.

Subsequent Degradation Pathways:

Following the initial transformation, the resulting intermediates would undergo further degradation. For instance, if the nitro group is reduced to an amino group, the resulting aromatic amine could be further degraded through pathways involving deamination and ring cleavage. If the aromatic ring is opened first, the resulting aliphatic acids would be metabolized through pathways such as the beta-oxidation cycle.

The specific enzymes and microbial species capable of these transformations would likely be those adapted to environments contaminated with nitroaromatic compounds, alkylbenzenes, or nitroalkanes.

Interactive Data Table: Potential Initial Biodegradation Reactions of Benzene, 1-ethyl-3-(1-nitroethyl)-

Initial Transformation Enzymatic Process Key Enzyme Class Potential Intermediate Product
Reduction of Nitro Group6-electron reductionNitroreductase1-ethyl-3-(1-aminoethyl)benzene
Oxidative DenitrificationOxidation of alkyl side chainMonooxygenase/Denitrase3-ethylacetophenone
Aromatic Ring OxidationDioxygenationAromatic DioxygenaseSubstituted cis-dihydrodiol
Aromatic Ring OxidationMonohydroxylationMonooxygenase (e.g., Cytochrome P450)Substituted Phenol

It is crucial to emphasize that these proposed pathways are based on the known metabolism of structurally related compounds. Experimental studies with "Benzene, 1-ethyl-3-(1-nitroethyl)-" and specific microbial isolates are necessary to definitively elucidate its biodegradation pathway and the enzymes involved.

Applications of Benzene, 1 Ethyl 3 1 Nitroethyl As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Highly Functionalized Aromatic Compounds

The presence of both an ethyl and a nitroethyl group on the aromatic ring makes "Benzene, 1-ethyl-3-(1-nitroethyl)-" a potentially valuable precursor for a variety of highly functionalized aromatic compounds. The nitro group, in particular, is a versatile functional handle.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 3-(1-aminoethyl)-1-ethylbenzene. This resulting aniline (B41778) derivative can then undergo a vast array of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring.

Nef Reaction: The secondary nitroalkane functionality can potentially undergo the Nef reaction, converting the nitroethyl group into a ketone (3-acetyl-1-ethylbenzene). This transformation provides a route to acetophenone (B1666503) derivatives, which are common building blocks in pharmaceutical and fine chemical synthesis.

Henry Reaction: The carbon atom bearing the nitro group is acidic and can be deprotonated to form a nitronate anion. This anion can act as a nucleophile in carbon-carbon bond-forming reactions, such as the Henry reaction (nitro-aldol reaction), allowing for further elaboration of the side chain.

Role in Multi-Step Total Synthesis of Complex Natural Products and Designed Molecules

Although no specific total syntheses explicitly report the use of "Benzene, 1-ethyl-3-(1-nitroethyl)-", its structure suggests it could serve as a key fragment in the convergent synthesis of more complex molecules. The ability to manipulate both the nitroethyl and the ethyl groups, as well as perform electrophilic aromatic substitution on the benzene (B151609) ring (directed by the existing substituents), would allow for the strategic construction of intricate molecular architectures.

Derivatization for Advanced Materials Precursors (Focus on the chemical synthesis, not the end product's specific application)

The aromatic nature of "Benzene, 1-ethyl-3-(1-nitroethyl)-", combined with its reactive functional groups, makes it a candidate for derivatization into precursors for advanced materials.

Polymer Precursors: The reduction of the nitro group to an amine, followed by reactions such as diazotization and subsequent polymerization, could lead to the formation of novel polymers. Additionally, the amino derivative could be used as a monomer in the synthesis of polyamides or polyimides.

Liquid Crystal Precursors: The rigid aromatic core is a common feature in liquid crystalline molecules. Through modification of the ethyl and nitroethyl side chains, it is conceivable to synthesize derivatives with the specific molecular shape and polarity required for liquid crystal applications.

Chiral Pool Applications and Auxiliary Roles in Asymmetric Synthesis

"Benzene, 1-ethyl-3-(1-nitroethyl)-" possesses a chiral center at the carbon atom of the nitroethyl group. If this compound can be resolved into its individual enantiomers, it could find applications in asymmetric synthesis.

Chiral Building Block: The enantiomerically pure forms of the compound could be used as chiral building blocks, where the inherent chirality is incorporated into the final target molecule.

Chiral Auxiliary: While less common for this type of structure, it is theoretically possible that derivatives of enantiomerically pure "Benzene, 1-ethyl-3-(1-nitroethyl)-" could be used as chiral auxiliaries to control the stereochemistry of reactions performed on a separate substrate. The auxiliary would then be cleaved and recovered.

Advanced Analytical Methodologies for the Detection and Quantification of Benzene, 1 Ethyl 3 1 Nitroethyl

Chromatographic Separation Techniques for Purity and Isomer Resolution

Chromatographic techniques form the cornerstone for the analysis of "Benzene, 1-ethyl-3-(1-nitroethyl)-", enabling the separation of the target analyte from impurities and its various isomers. The choice of technique depends on the analyte's volatility and the specific analytical goal, such as purity assessment or isomer resolution.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Thermal Conductivity Detection (TCD)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile nitroaromatic compounds. tandfonline.comtandfonline.com For "Benzene, 1-ethyl-3-(1-nitroethyl)-", GC offers high-resolution separation of positional isomers. The elution order in GC is typically dependent on the boiling points and vapor pressures of the compounds. tandfonline.com

A standard GC system for this analysis would employ a capillary column, often with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane. tandfonline.com Flame Ionization Detection (FID) is generally suitable for the quantification of organic analytes, offering good sensitivity. Thermal Conductivity Detection (TCD) can also be used, although it is generally less sensitive than FID.

Table 1: Illustrative GC-FID Parameters for Isomer Purity Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen

This table presents typical starting parameters for method development and may require optimization.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Refractive Index Detection

For "Benzene, 1-ethyl-3-(1-nitroethyl)-" and its potential non-volatile derivatives or in instances where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the preferred method. separationmethods.commtc-usa.com Reversed-phase HPLC, using a C18 or phenyl-based stationary phase, is commonly employed for the separation of nitroaromatic compounds. epa.govresearchgate.net

The nitro group in the molecule provides a strong chromophore, making UV-Vis detection highly suitable and sensitive, typically with detection wavelengths set around 254 nm. mtc-usa.comwaters.com Refractive Index (RI) detection is a universal but less sensitive alternative. The separation of isomers can be challenging and may require careful optimization of the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. separationmethods.comresearchgate.net

Table 2: Representative HPLC-UV Conditions for "Benzene, 1-ethyl-3-(1-nitroethyl)-" Analysis

ParameterValue
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water mixture
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis at 254 nm
Column Temperature 30 °C

This table illustrates a general-purpose HPLC method that would be a starting point for specific analysis.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The "Benzene, 1-ethyl-3-(1-nitroethyl)-" molecule contains a chiral center at the carbon atom of the nitroethyl group. This means it can exist as a pair of enantiomers. Furthermore, if there are other chiral centers in any derivatives, diastereomers may also be present. The separation of these stereoisomers is critical as they can exhibit different biological activities.

Chiral chromatography, particularly chiral HPLC, is the definitive method for resolving enantiomers. mdpi.commdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with nitro groups. mdpi.com The development of a successful chiral separation often requires screening various CSPs and mobile phase combinations. mdpi.comrsc.org

Hyphenated Techniques for Comprehensive Analysis in Complex Matrices

For trace-level detection and unambiguous identification, especially in complex environmental or biological samples, hyphenated techniques that couple the separation power of chromatography with the high specificity and sensitivity of mass spectrometry are indispensable. mdpi.com

GC-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Structural Confirmation

GC-MS is a powerful tool for the analysis of volatile compounds like "Benzene, 1-ethyl-3-(1-nitroethyl)-". nih.gov It provides not only retention time data but also mass spectra, which offer detailed structural information, aiding in the unequivocal identification of the compound. The mass spectrum is generated by the fragmentation of the molecule upon ionization, typically by electron impact (EI). The fragmentation pattern serves as a chemical fingerprint. For "Benzene, 1-ethyl-3-(1-nitroethyl)-", characteristic fragments would likely include ions corresponding to the loss of the nitro group (NO2), the ethyl group, and other specific cleavages.

For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be utilized. nih.gov This technique involves the selection of a specific precursor ion from the initial mass spectrum, its fragmentation, and the monitoring of a specific product ion. This multiple reaction monitoring (MRM) significantly reduces background noise and allows for quantification at very low levels. The ability of GC-MS to separate and distinguish positional isomers is also a key advantage. nih.gov

Table 3: Conceptual GC-MS/MS Transitions for "Benzene, 1-ethyl-3-(1-nitroethyl)-"

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benzene (B151609), 1-ethyl-3-(1-nitroethyl)- [M]+[M-NO2]+
Benzene, 1-ethyl-3-(1-nitroethyl)- [M]+[M-C2H5]+

Note: The m/z values are hypothetical and would need to be determined experimentally.

LC-Mass Spectrometry (LC-MS/MS) for Non-Volatile or Thermally Labile Derivatives

When dealing with non-volatile derivatives of "Benzene, 1-ethyl-3-(1-nitroethyl)-" or compounds that are thermally unstable, LC-MS/MS is the analytical method of choice. researchgate.netnih.gov This technique is widely used for the detection of nitroaromatic compounds in environmental samples at trace concentrations. mdpi.comresearchgate.net

LC-MS/MS combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. epa.gov Electrospray ionization (ESI) is a common ionization source for this type of analysis, as it is a soft ionization technique that typically results in a prominent protonated molecule or adduct ion, which can then be used as the precursor ion in MS/MS analysis. epa.gov The high selectivity of LC-MS/MS allows for the quantification of the target analyte even in the presence of co-eluting interferences from a complex sample matrix. nih.gov

Challenges and Future Directions in Research on Benzene, 1 Ethyl 3 1 Nitroethyl

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a key metric in green chemistry. wiley-vch.de Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.

For a compound like "Benzene, 1-ethyl-3-(1-nitroethyl)-", several synthetic strategies could be envisioned, each with its own set of challenges regarding sustainability and atom economy. A plausible retrosynthetic analysis might involve the nitration of an appropriate precursor. The direct nitration of alkanes is notoriously difficult and often requires harsh conditions, leading to a mixture of products. wiley-vch.de A more controlled approach would be the nucleophilic substitution of a suitable leaving group on the ethylbenzene (B125841) side chain with a nitrite (B80452) source. While methods for the nitration of alkyl halides exist, they can produce alkyl nitrite byproducts, thus reducing atom economy. wiley-vch.deorganic-chemistry.org

Future research in this area would likely focus on catalytic methods that maximize atom economy. For instance, developing a catalytic process for the direct C-H nitration at the benzylic position of 3-ethyl-alpha-methylbenzenemethanol would be a highly atom-economical route. Another avenue is the improvement of existing methods, such as the use of recyclable catalysts or greener reaction media like polyethylene (B3416737) glycol (PEG) for the nitration of alkyl halides. wiley-vch.de

Reaction TypeStarting MaterialsReagentsAtom EconomyReference
Nucleophilic SubstitutionAlkyl Halide, Sodium NitriteDMFModerate wiley-vch.de
Henry ReactionAldehyde, NitroalkaneBaseHigh wikipedia.orgorganic-chemistry.org
Amine OxidationPrimary AmineZr(O-t-Bu)4, TBHPLow wiley-vch.de

This table presents generalized atom economy for common nitroalkane syntheses, which could be hypothetically applied to "Benzene, 1-ethyl-3-(1-nitroethyl)-".

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of nitroalkanes is rich and complex, involving intermediates such as nitronates and the potential for various reaction pathways. wikipedia.org A thorough mechanistic understanding is crucial for optimizing reaction conditions, controlling selectivity, and discovering new transformations. For "Benzene, 1-ethyl-3-(1-nitroethyl)-", key reactions would include its formation and its subsequent conversions.

For example, if synthesized via a Henry (nitroaldol) reaction between 3-ethylbenzaldehyde (B1676439) and nitroethane, the reaction proceeds through a nitronate intermediate. wikipedia.org The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. Understanding the transition states involved is key to developing highly diastereoselective and enantioselective variants.

Furthermore, the subsequent reactions of the nitro group itself, such as reduction to an amine or conversion to a carbonyl via the Nef reaction, have complex mechanisms. nih.gov The acid-catalyzed hydrolysis of nitroalkanes, for instance, is believed to proceed through a protonated nitroalkane cation and can be influenced by the nature of the acid used. rsc.org Future research would benefit from detailed kinetic and computational studies to elucidate the precise mechanisms of reactions involving "Benzene, 1-ethyl-3-(1-nitroethyl)-", which would enable more rational control over its chemical behavior.

Exploration of Novel Reactivity Patterns and Undiscovered Applications in Synthesis

The nitro group is a versatile functional group that can be transformed into a wide array of other functionalities, making nitroalkanes valuable synthetic intermediates. nih.govmdpi-res.com While the reduction of the nitro group to an amine is a common transformation, there is potential for discovering novel reactivity patterns for compounds like "Benzene, 1-ethyl-3-(1-nitroethyl)-".

Recent advances have shown that nitroalkanes can participate in a variety of C-C and C-N bond-forming reactions. For example, the nitro-Mannich (aza-Henry) reaction provides a route to β-nitroamines, which are precursors to valuable diamines. frontiersin.orgnih.govnih.gov Additionally, nitroalkanes can be activated to react as electrophiles, participating in reactions with electron-rich arenes. nih.govfrontiersin.org

Future research could explore the participation of "Benzene, 1-ethyl-3-(1-nitroethyl)-" in such novel transformations. For instance, developing catalytic systems that enable its use in asymmetric conjugate additions or as a partner in cross-coupling reactions would significantly expand its synthetic utility. The unique electronic and steric properties conferred by the 3-ethylphenyl substituent could lead to unexpected reactivity and selectivity.

Advances in Stereoselective Synthesis and Efficient Chiral Resolution Methods

"Benzene, 1-ethyl-3-(1-nitroethyl)-" possesses a stereocenter at the carbon bearing the nitro group. The synthesis of this compound as a single enantiomer is a significant challenge and a key area for future research. The development of stereoselective synthetic methods is paramount in modern organic chemistry, particularly for the synthesis of biologically active molecules where one enantiomer is often more active or has a different biological profile.

Significant progress has been made in the enantioselective Henry and nitro-Mannich reactions, often employing chiral organocatalysts or metal complexes. frontiersin.orgnih.govnih.gov Applying these methodologies to the synthesis of "Benzene, 1-ethyl-3-(1-nitroethyl)-" would be a primary objective. This would involve screening a variety of catalysts and conditions to achieve high levels of diastereoselectivity and enantioselectivity.

Alternatively, if the compound is prepared as a racemic mixture, efficient chiral resolution methods would be required. wikipedia.org This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers. libretexts.org While effective, this method is often laborious and results in a maximum theoretical yield of 50% for the desired enantiomer. More advanced techniques, such as chiral chromatography, offer an alternative for the separation of enantiomers. nih.govresearchgate.net The development of a practical and scalable resolution protocol for "Benzene, 1-ethyl-3-(1-nitroethyl)-" would be a valuable contribution.

MethodDescriptionAdvantagesDisadvantages
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.High potential for efficiency and atom economy.Catalyst development can be challenging and expensive.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Established methodology.Maximum 50% yield for the desired enantiomer; can be labor-intensive.
Chiral ChromatographySeparation of enantiomers using a chiral stationary phase.Can be highly effective for analytical and preparative separations.Can be costly and may not be suitable for large-scale production.

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational and experimental chemistry has become a powerful tool for accelerating research and development. In the context of "Benzene, 1-ethyl-3-(1-nitroethyl)-", computational methods can provide valuable insights that guide experimental work.

Density Functional Theory (DFT) and other computational models can be used to study the electronic and structural properties of the molecule, predict its reactivity, and elucidate reaction mechanisms. sc.eduresearchgate.net For example, computational studies can help to understand the factors governing the stereoselectivity of its synthesis, predict the most likely sites for further functionalization, and calculate spectroscopic properties to aid in characterization.

Future research should aim for a tight integration of these approaches. For instance, computational screening of potential catalysts for an asymmetric synthesis could narrow down the number of experiments required. Similarly, discrepancies between experimental results and computational predictions can lead to a deeper and more refined understanding of the underlying chemical principles. This integrated approach will be crucial for efficiently tackling the challenges associated with the study of this and other complex organic molecules.

Potential for Derivatization into High-Value Chemical Intermediates

The synthetic value of a compound is often determined by its potential to be converted into other useful molecules. The nitro group in "Benzene, 1-ethyl-3-(1-nitroethyl)-" makes it a versatile precursor to a variety of high-value chemical intermediates.

The most common transformation of a nitroalkane is its reduction to a primary amine. The resulting chiral amine, 1-(3-ethylphenyl)propan-2-amine, could be a valuable building block for the synthesis of pharmaceuticals and agrochemicals. The development of efficient and selective reduction methods that are compatible with other functional groups in the molecule would be a key research goal.

Beyond simple reduction, the nitro group can be converted to a carbonyl group via the Nef reaction, yielding 1-(3-ethylphenyl)propan-2-one. This ketone could then serve as a starting material for a range of other transformations. The ability to transform the nitro group into various other functionalities underscores the potential of "Benzene, 1-ethyl-3-(1-nitroethyl)-" as a versatile intermediate in organic synthesis. nih.govmdpi-res.com Future work should focus on exploring and optimizing these derivatization reactions to unlock the full synthetic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.